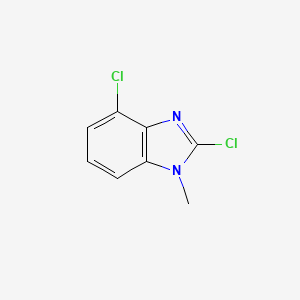

2,4-Dichloro-1-methyl-1h-1,3-benzodiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2 |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

2,4-dichloro-1-methylbenzimidazole |

InChI |

InChI=1S/C8H6Cl2N2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3 |

InChI Key |

IGGOTTIRBWKAOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)N=C1Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds are a cornerstone of modern chemistry, with their unique properties driving innovation in pharmaceuticals, agrochemicals, and materials science. The inclusion of halogen atoms, such as chlorine, into a heterocyclic system like benzodiazole (more commonly known as benzimidazole) profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

The N-methylation at position 1 prevents tautomerism, which is common in N-unsubstituted benzimidazoles, locking the molecule into a single isomeric form. wuxiapptec.com This structural feature is crucial for designing molecules with specific binding interactions in a biological context, as it presents a fixed three-dimensional shape to a target receptor or enzyme.

Significance of the Benzodiazole Core in Organic Synthesis and Medicinal Chemistry Scaffolding

The benzodiazole, or benzimidazole (B57391), core is recognized as a "privileged scaffold" in medicinal chemistry. isca.inresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. niscpr.res.innih.gov The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with various biological targets, including enzymes and receptors. wuxiapptec.com

Benzimidazole derivatives have been successfully developed into drugs for diverse therapeutic applications, including:

Antihistamines: such as emedastine (B1214569) and mizolastine. researchgate.net

Antiparasitics: including the well-known anthelmintic mebendazole. niscpr.res.in

Proton Pump Inhibitors: like omeprazole (B731) and lansoprazole, used to treat acid-related gastrointestinal conditions. niscpr.res.in

Anticancer Agents: Numerous studies have explored benzimidazoles as potential antitumor agents, with some derivatives showing cytotoxicity against various cancer cell lines and inhibiting enzymes like DNA topoisomerase I. niscpr.res.innih.govnih.gov

Antimicrobial Agents: The scaffold is a key component in compounds developed to fight bacterial and fungal infections. nih.govnih.govresearchgate.net

The synthetic versatility of the benzimidazole ring system allows for its extensive derivatization. organic-chemistry.org Common synthetic routes involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.org The ability to substitute the ring at various positions enables the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of halogen substituents, as in the title compound, is a common strategy to enhance biological activity or modulate metabolic pathways. nih.gov

Overview of Research Directions for Substituted Benzodiazole Architectures

Established Synthetic Pathways to the Benzodiazole Moiety

The benzimidazole framework, also known as 1,3-benzodiazole, is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. semanticscholar.orgnih.gov Its synthesis has been extensively studied, leading to several established and versatile methods.

Cyclization Reactions Involving Ortho-Phenylenediamine and Carbonyl Precursors

The most common and direct route to the benzimidazole core is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a suitable one-carbon (C1) electrophile, such as an aldehyde or a carboxylic acid (or its derivative). nih.govencyclopedia.pub This method, often referred to as the Phillips method when using carboxylic acids, involves heating the reactants, sometimes in the presence of an acid catalyst, to facilitate cyclization and dehydration. encyclopedia.pub

A wide array of catalysts and reaction conditions have been developed to improve the efficiency, yield, and environmental impact of this condensation. These include the use of nanomaterial catalysts, mineral acids, Lewis acids, and even microwave-assisted, solvent-free conditions. semanticscholar.orgrsc.orgnih.gov For instance, the reaction of o-phenylenediamine (B120857) with various aldehydes can be catalyzed by substances like ammonium (B1175870) chloride, boric acid, or erbium(III) trifluoromethanesulfonate (B1224126) [Er(OTf)3] to produce 1,2-disubstituted benzimidazoles in high yields. nih.govnih.govresearchgate.net The choice of catalyst can influence reaction times and conditions, with some protocols operating efficiently at room temperature while others require heating. rsc.orgnih.gov

Below is a table summarizing various catalytic systems used for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

Interactive Data Table: Catalytic Systems for Benzimidazole Synthesis

| Catalyst | Aldehyde Type | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | Aromatic | Chloroform (CHCl₃) | Room Temp | 75-94% | nih.gov |

| p-Toluenesulfonic acid | Aromatic | Solvent-free | Grinding | High | rsc.org |

| Erbium(III) triflate (Er(OTf)₃) | Aromatic/Alkyl | Solvent-free | 60°C, Microwave | High | nih.gov |

| Phosphoric acid (H₃PO₄) | Aromatic | Methanol | 50°C | High | nih.gov |

| VOSO₄ | Aromatic | - | Mild | High | rsc.org |

Routes to Substituted Benzene Derivatives as Starting Materials

The synthesis of a specifically substituted benzimidazole like this compound relies on the availability of appropriately substituted precursors. The primary starting material is typically a substituted benzene-1,2-diamine (o-phenylenediamine). researchgate.net For the target compound, a plausible precursor would be 3,5-dichloro-1,2-diaminobenzene.

The synthesis of such precursors involves standard aromatic substitution reactions. This can include nitration of a dichlorobenzene derivative, followed by reduction of the nitro groups to amines. The regioselectivity of these reactions is crucial for obtaining the desired substitution pattern on the benzene ring, which is then carried through to the final benzimidazole product.

Introduction of Dichloro and Methyl Substituents

The chlorine and methyl groups on the target compound can be introduced either by starting with a pre-substituted precursor or by functionalizing the benzimidazole core after its formation. The latter approach requires careful control of regioselectivity.

Regioselective Halogenation Strategies

Direct halogenation of the benzimidazole ring or its precursors is a key step. Regioselective halogenation of aromatic and heterocyclic compounds can be achieved using various reagents and catalytic systems. N-halosuccinimides, such as N-chlorosuccinimide (NCS), are common and inexpensive halogenating agents. nih.gov

For heterocycles, palladium-catalyzed C-H activation has emerged as a powerful tool for direct and selective halogenation. nih.gov In this method, a directing group on the molecule guides the palladium catalyst to a specific C-H bond, enabling its functionalization. For instance, the nitrogen atom within a heterocyclic ring can act as a directing group to facilitate ortho-halogenation. nih.govnih.gov This strategy allows for the introduction of halogen atoms at specific positions that might be difficult to access through classical electrophilic aromatic substitution. The use of fluorinated alcohols like hexafluoroisopropanol as a solvent has also been shown to promote highly regioselective halogenation of arenes and heterocycles under mild conditions. acs.org

Methylation of Nitrogen Heterocycles

N-methylation of benzimidazoles and other nitrogen-containing heterocycles is a critical step in the synthesis of many biologically active compounds. nih.gov Traditional methods often use toxic reagents like methyl iodide or dimethyl sulfate (B86663). bohrium.comtandfonline.com

More environmentally friendly and selective methods have been developed. Dimethyl carbonate (DMC), for example, serves as a "green" methylating agent, often reacting in the absence of a catalyst at elevated temperatures to yield N-methylated products with high selectivity. tandfonline.com Another approach involves enzymatic methylation, where engineered methyltransferases can achieve high regioselectivity under mild conditions, which is particularly useful when a molecule has multiple nitrogen atoms that could be methylated. nih.gov The choice of the methylating agent and conditions can be crucial for selectively methylating the desired nitrogen atom, especially in unsymmetrical benzimidazoles. bohrium.comacs.org

Multi-Step Chemical Reaction Sequences for Target Compound Formation

The synthesis of this compound is not a single-step process but a sequence of reactions. A plausible synthetic pathway would be as follows:

Preparation of the Dichlorinated Precursor : The synthesis would likely begin with a dichlorinated aniline (B41778) or nitrobenzene. For example, starting with 3,5-dichloroaniline, a nitro group could be introduced, followed by reduction to yield 3,5-dichloro-1,2-diaminobenzene.

Formation of the Benzimidazole Ring : The resulting 3,5-dichloro-1,2-diaminobenzene would then undergo a cyclization reaction. To install the chlorine at the C2 position, a suitable C1 source is needed. A strong chlorinating agent in conjunction with a formyl equivalent or a subsequent chlorination step on the 2-H-benzimidazole could be employed. Alternatively, reacting the diamine with a reagent like thiophosgene (B130339) followed by chlorination could yield a 2-chlorobenzimidazole. This would result in the formation of 2,4,6-trichlorobenzimidazole (due to tautomerism, the positions on the benzene ring can be numbered differently depending on the N-substituent). Let's assume the desired product numbering refers to 4,6-dichloro substitution on the benzene ring and a chloro group at C2.

N-Methylation : The final step would be the regioselective methylation of the nitrogen atom. The trichlorinated benzimidazole intermediate would be reacted with a methylating agent such as dimethyl carbonate or methyl iodide with a base to introduce the methyl group at the N1 position, yielding the final product, this compound. nih.govbohrium.com The presence of substituents on the benzene ring can influence which nitrogen atom is preferentially methylated. acs.org

This multi-step sequence highlights the need for precise control over each reaction to achieve the desired substitution pattern and yield the target compound.

Condensation Reactions with Acyl Chlorides

The formation of the benzimidazole ring system frequently involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride. researchgate.netresearchgate.net This approach is a cornerstone of benzimidazole synthesis. The reaction typically proceeds via the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

For the specific synthesis of a 2-substituted benzimidazole, an o-phenylenediamine is reacted with an acyl chloride. jocpr.com An efficient protocol has been developed for creating a library of benzimidazole derivatives from the reaction of acyl chlorides with ortho-substituted aminoaromatics. researchgate.net To obtain the this compound, the likely starting materials would be N¹-methyl-3-chlorobenzene-1,2-diamine and a suitable chlorinating agent or acyl chloride that facilitates the introduction of the second chlorine atom at the 2-position.

Nucleophilic Substitution Approaches for Chlorine Incorporation

The introduction of chlorine atoms onto the benzimidazole scaffold can be achieved at different stages of the synthesis. The chlorine at the 4-position typically originates from a chlorinated precursor, such as 3-chloro-N¹-methylbenzene-1,2-diamine.

The chlorine atom at the 2-position is often introduced by converting a precursor molecule. A common strategy involves the synthesis of 1-methyl-4-chloro-1H-benzimidazol-2(3H)-one, which can then be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to replace the carbonyl oxygen with two chlorine atoms, though this method is more common for producing gem-dichloro compounds. orgsyn.org A more direct route is the conversion of the 2-oxo group to a single 2-chloro substituent. The chlorine atom at the 2-position is known to be electrophilic and susceptible to subsequent nucleophilic substitution reactions.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity for this compound requires careful optimization of reaction parameters such as temperature, solvent, and catalysts. Research into related heterocyclic syntheses shows that a systematic examination of these variables is crucial for success. For example, in the synthesis of benzo acs.orgacs.orgimidazo[2,1-b]thiazoles, a study found that using cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) (MeCN) at 90°C for 24 hours resulted in an optimal yield of 93%. researchgate.net This highlights the significant impact that a methodical approach to optimization can have on the reaction outcome.

The following table illustrates a hypothetical optimization process for the condensation step in a benzimidazole synthesis, based on the principles of systematic screening of reaction parameters. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |

| 2 | NaH | THF | 60 | 12 | 58 |

| 3 | Cs₂CO₃ | MeCN | 80 | 24 | 88 |

| 4 | Cs₂CO₃ | MeCN | 90 | 24 | 93 |

| 5 | Cs₂CO₃ | Toluene | 110 | 24 | 75 |

| 6 | DBU | MeCN | 90 | 24 | 70 |

Catalytic Systems in Benzodiazole Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving yields, and promoting selectivity under milder conditions. The synthesis of benzimidazoles has benefited significantly from a wide range of catalytic systems.

Heterogeneous Acid Catalysts : Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been effectively used as an inexpensive, non-toxic, and reusable catalyst for the condensation of o-substituted aminoaromatics with acyl chlorides under solvent-free conditions. researchgate.net

Brønsted Acidic Ionic Liquids (BAILs) : BAIL gels have demonstrated high catalytic activity for producing benzimidazoles, outperforming traditional Brønsted and Lewis acids. acs.org These catalysts offer the advantages of being recyclable and simplifying the work-up procedure. acs.org

Supported Gold Nanoparticles : Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (Au/TiO₂) support, have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient temperatures and without additives. nih.gov This system can be reused multiple times without a significant loss in catalytic activity. nih.gov

The table below compares various catalytic systems used in the synthesis of benzimidazole and related heterocycles.

| Catalyst System | Reactants | Conditions | Key Advantages |

| NaHSO₄-SiO₂ researchgate.net | o-substituted aminoaromatics + acyl chlorides | Solvent-free | High yield, reusable, eco-friendly catalyst |

| BAIL gel acs.org | o-phenylenediamine + aldehyde | 130 °C, solvent-free | High yield (98%), recyclable, simple work-up |

| Au/TiO₂ nih.gov | o-phenylenediamine + aldehyde | Ambient temp., CHCl₃:MeOH solvent | High selectivity, mild conditions, reusable |

| Ionic Liquid nih.gov | 2-aminobenzenethiol + acyl chloride | Room temperature | Mild conditions, recyclable, catalyst-free potential |

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence the course of a chemical reaction, affecting solubility, reaction rate, and even the distribution of products. In the synthesis of benzimidazoles, screening various solvents is a critical optimization step. nih.gov For instance, in the reaction between o-phenylenediamine and 4-methylbenzaldehyde (B123495) without a catalyst, the choice of solvent led to different yields of the desired 2-substituted benzimidazole, an intermediate imine, and a 1,2-disubstituted byproduct. nih.gov Aprotic polar solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly employed. researchgate.net In one optimized synthesis, MeCN was found to provide the highest yield compared to other solvents like DMF, toluene, and dioxane. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing dielectric heating, microwave irradiation can rapidly increase the internal temperature of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. nih.govmdpi.com This technique frequently results in higher product yields, cleaner reactions with fewer byproducts, and aligns with the principles of green chemistry. nih.govnih.gov

In the synthesis of coumarin-based triazoles, the microwave irradiation method provided significantly better yields (80–90%) compared to the conventional heating route (68–79%), demonstrating its efficiency. nih.gov

The following table provides a comparison between conventional and microwave-assisted synthesis for representative heterocyclic compounds. nih.gov

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| Intermediate 6a | 8 | 72 | 10 | 85 |

| Intermediate 6b | 10 | 68 | 12 | 80 |

| Final Product 8a | 12 | 78 | 15 | 90 |

| Final Product 8b | 12 | 75 | 15 | 88 |

Novel Synthetic Approaches to this compound Scaffolds

The pursuit of more efficient and sustainable chemical syntheses has led to the development of novel methodologies that could be applied to the construction of complex scaffolds like this compound.

One of the most significant recent advances is the use of metal-catalyzed C-H bond activation or functionalization. acs.org This strategy allows for the direct introduction of substituents onto a pre-formed aromatic or heteroaromatic ring, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed systems have been developed for the regioselective arylation of benzoxazoles at the C7 position, a strategy that could potentially be adapted for the direct chlorination of the 1-methyl-1H-benzimidazole core at the 4-position. acs.org

Multi-component reactions (MCRs) represent another powerful modern approach, where three or more reactants are combined in a single step to form a complex product. nih.gov These reactions are highly atom-economical and operationally simple. The development of a three-component reaction for the synthesis of the target molecule could involve combining a simple aniline derivative, a nitrogen source, and a carbon source with chlorinating agents in a one-pot process.

Furthermore, the adoption of continuous flow chemistry offers enhanced control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing. acs.org A flow system could be designed for the synthesis of this compound, allowing for precise temperature and pressure control, which could lead to higher yields and purity.

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4 Dichloro 1 Methyl 1h 1,3 Benzodiazole

Vibrational Spectroscopy: A Key to Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.netredalyc.orgmdpi.com These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. redalyc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" of the molecule. redalyc.org For a compound like 2,4-dichloro-1-methyl-1H-1,3-benzodiazole, FT-IR would be expected to reveal characteristic absorption bands for the C-Cl, C-N, C=N, and C-H bonds, as well as the vibrations of the aromatic benzimidazole (B57391) ring system. The position, intensity, and shape of these bands offer valuable information about the molecular structure. While general FT-IR data for benzimidazole derivatives exist, specific data for the title compound is not available. researchgate.netresearchgate.net

FT-Raman Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy also provides information about molecular vibrations but is based on the inelastic scattering of laser light. nih.govnih.govbruker.com This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. An FT-Raman spectrum of this compound would help to confirm and supplement the assignments made from the FT-IR data, providing a more complete picture of the compound's vibrational modes. However, no such data has been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. ucl.ac.uk It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. This information is critical for assigning the specific positions of the chloro-substituents on the benzene ring. Although ¹H NMR data for numerous benzimidazole derivatives are available, none correspond to the specific substitution pattern of the title compound. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. magritek.comnih.govmdpi.comyoutube.com Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help to identify the different types of carbon atoms, such as those in the aromatic ring, the imidazole (B134444) ring, and the methyl group. The positions of the chlorine atoms would also significantly influence the chemical shifts of the adjacent carbon atoms. The absence of specific ¹³C NMR data for this compound prevents a detailed characterization of its carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. researchgate.netinfranalytics.eunih.govnationalmaglab.orgarxiv.org

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the placement of substituents.

Without experimental 2D NMR data, a definitive and detailed structural elucidation of this compound is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular ion peak ([M]⁺) would be expected to correspond to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be a key characteristic, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in a distinctive ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzimidazole derivatives under electron impact (EI) ionization typically involves the cleavage of bonds at the substituents and the eventual fragmentation of the heterocyclic ring system. The fragmentation of this compound is anticipated to proceed through several key pathways. Initial fragmentation would likely involve the loss of a chlorine atom or a methyl radical from the molecular ion. Subsequent fragmentation could involve the loss of HCN or other small neutral molecules from the benzimidazole ring, a common fragmentation pattern for this class of compounds. scispace.com The fragmentation of related compounds, such as 2-chloromethylbenzimidazole, often shows a base peak corresponding to the loss of the chloromethyl group. mzcloud.org

A predicted fragmentation pattern for this compound is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure |

|---|---|---|

| [M]⁺ | 200 | [C₈H₆Cl₂N₂]⁺ |

| [M-CH₃]⁺ | 185 | [C₇H₃Cl₂N₂]⁺ |

| [M-Cl]⁺ | 165 | [C₈H₆ClN₂]⁺ |

| [M-CH₃-Cl]⁺ | 150 | [C₇H₃ClN₂]⁺ |

| [M-2Cl]⁺ | 130 | [C₈H₆N₂]⁺ |

| [M-CH₃-2Cl]⁺ | 115 | [C₇H₃N₂]⁺ |

Electronic Absorption Spectroscopy (UV-Visible) and Solvent Effects

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of benzimidazole and its derivatives is characterized by absorptions in the ultraviolet region, typically between 240 and 300 nm, arising from π → π* transitions within the aromatic system. spectrabase.com The position and intensity of these absorption bands are influenced by the nature and position of substituents on the benzimidazole ring, as well as the polarity of the solvent.

For this compound, the presence of two chlorine atoms, which are electron-withdrawing groups, and a methyl group, which is electron-donating, is expected to modulate the electronic structure and thus the UV-Visible absorption spectrum. In general, halogen substituents on the benzene ring of the benzimidazole moiety can cause a bathochromic (red) shift of the absorption maxima. The methyl group on the imidazole nitrogen further influences the electronic environment.

Solvent polarity is also known to affect the absorption spectra of benzimidazole derivatives. In polar solvents, interactions such as hydrogen bonding can lead to shifts in the absorption bands. For instance, a shift to longer wavelengths (bathochromic shift) is often observed with increasing solvent polarity. A study on N-(2,4-dichloro)-salicylaldimine showed solvatochromic effects in different solvents like DMSO, methanol, n-hexane, and chloroform. researchgate.net

The expected UV-Visible absorption data for this compound, based on analogous compounds, are summarized below.

Table 2: Expected UV-Visible Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (nm) | Anticipated Transition |

|---|---|---|

| Hexane (Non-polar) | ~275-285 | π → π |

| Ethanol (Polar, Protic) | ~280-290 | π → π |

| Acetonitrile (B52724) (Polar, Aprotic) | ~280-290 | π → π* |

Theoretical and Computational Chemistry Investigations of 2,4 Dichloro 1 Methyl 1h 1,3 Benzodiazole

Thermodynamic Properties at Varying Temperatures

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the stability and reactivity of a compound. These values can be calculated using statistical mechanics based on the optimized molecular geometry and vibrational frequencies obtained from computational methods.

Enthalpy (ΔH): The enthalpy of formation would indicate the energy change upon forming one mole of 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole from its constituent elements in their standard states. A negative value would suggest an exothermic and stable formation.

Entropy (ΔS): The entropy value would quantify the degree of molecular disorder or randomness of the system. Calculations would involve translational, rotational, and vibrational contributions to the total entropy.

Gibbs Free Energy (ΔG): The Gibbs free energy of formation, calculated from enthalpy and entropy (ΔG = ΔH - TΔS), is a key indicator of the spontaneity of the formation of the compound under specific conditions. A negative value signifies a spontaneous process.

Data Table: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Calculated Value | Units |

| Enthalpy of Formation | ΔH | Data not available | kJ/mol |

| Standard Entropy | S° | Data not available | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔG | Data not available | kJ/mol |

Note: This table is a template. No published data for this compound could be found to populate it.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. Computational tools are invaluable for visualizing and quantifying these non-covalent interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment.

The Hirshfeld surface itself provides a three-dimensional picture of the close contacts between neighboring molecules. Different properties can be mapped onto this surface, such as dnorm, which highlights regions of close intermolecular contact.

Fingerprint plots are two-dimensional histograms derived from the Hirshfeld surface that summarize the types and relative contributions of different intermolecular contacts. For this compound, one would expect to see significant contributions from contacts involving chlorine, nitrogen, and hydrogen atoms, such as Cl···H, Cl···Cl, N···H, and H···H interactions. These plots would provide quantitative percentages for each type of contact, offering insights into the packing forces.

Data Table: Hirshfeld Surface Analysis Summary for this compound

| Contact Type | Contribution (%) |

| H···H | Data not available |

| Cl···H | Data not available |

| C···H | Data not available |

| N···H | Data not available |

| Cl···C | Data not available |

| Cl···N | Data not available |

| Other | Data not available |

Note: This table is a template. No published Hirshfeld surface analysis for this compound could be found to populate it.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes and characterizes weak interactions in real space. It is based on the electron density and its derivatives.

The NCI plot would reveal broad regions of van der Waals interactions, sharp spikes indicating repulsive steric clashes, and, importantly, localized surfaces corresponding to attractive interactions like hydrogen bonds and halogen bonds. For this compound, NCI analysis would be particularly useful in identifying and characterizing the nature and strength of the C-Cl···π, C-H···Cl, and other potential non-covalent bonds that direct the supramolecular assembly. The color-coding of the NCI isosurfaces would provide a qualitative understanding of the strength of these interactions.

Derivatives and Analogues of 2,4 Dichloro 1 Methyl 1h 1,3 Benzodiazole: Synthetic Diversity and Chemical Implications

Synthesis of Variously Substituted Benzodiazole Derivatives

The synthesis of substituted benzimidazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed to functionalize the core structure. researchgate.net Classical methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction that can be promoted by strong acids like polyphosphoric acid. youtube.com Modern approaches focus on efficiency and sustainability, employing techniques like microwave irradiation researchgate.net or ultrasonic methods with reusable catalysts to improve yields and shorten reaction times. doi.org The strategic introduction of substituents at various positions—on the benzene (B151609) ring, the nitrogen atoms, or the C-2 carbon—is crucial for tuning the molecule's properties.

Introduction of Different Halogen Patterns on the Benzene Ring

The nature and position of halogen substituents on the benzimidazole (B57391) ring profoundly influence the molecule's biological activity and chemical reactivity. A common strategy for introducing these patterns is to start with a correspondingly substituted o-phenylenediamine or o-haloaniline. researchgate.netresearchgate.net For instance, the condensation of halogenated 2-aminothiophenols (analogues for benzothiazole (B30560) synthesis) with aldehydes is a direct route to halogen-substituted systems. nih.gov

Research has shown that chloro-substituted benzimidazoles can be of significant interest for their biological properties. researchgate.net The synthesis of 6-halogen-substituted benzothiazole derivatives, for example, has been achieved through a multi-step process starting from halogenated 2-aminothiophenols, which are condensed with 4-hydroxybenzaldehydes using sodium metabisulfite (B1197395) as a mild oxidant. nih.gov The resulting halogenated hydroxyphenyl-benzothiazole can then be further functionalized. nih.gov The presence of electron-withdrawing groups like chlorine can increase the antiproliferative activity of the resulting compounds. nih.gov

Table 1: Examples of Synthesized Halogen-Substituted Benzazoles This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Resulting Core Structure | Halogen Position | Reference |

|---|---|---|---|---|

| 4-Chloro-2-aminothiophenol | 4-Hydroxybenzaldehydes | 2-Arylbenzothiazole | 6-Chloro | nih.gov |

| 4-Fluoro-2-aminothiophenol | 4-Hydroxybenzaldehydes | 2-Arylbenzothiazole | 6-Fluoro | nih.gov |

| o-Haloanilines | Isothiocyanates | Benzothiazole | Varies | researchgate.netresearchgate.net |

Alkyl and Aryl Substitutions on the Nitrogen Atoms

Functionalization of the nitrogen atoms of the benzimidazole ring is a key strategy for modifying solubility, steric profile, and biological interactions. N-alkylation is commonly achieved by treating the benzimidazole with alkyl halides in the presence of a base. youtube.com For instance, N-methyl derivatives can be prepared using methyl iodide. tandfonline.comnih.gov A catalyst-free, regioselective N-allylation has also been reported using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene. beilstein-journals.org

N-arylation reactions are also employed to introduce larger aromatic moieties. One method involves the alkylation of 2-aminobenzothiazoles, where the primary amino group is first functionalized, followed by tautomerization and subsequent reaction on the endocyclic nitrogen, leading to dialkylated products. nih.gov However, the formation of these dialkylated products can be sensitive to the electronic nature of substituents already present on the benzothiazole ring; electron-withdrawing groups like 6-Cl or 6-NO₂ have been found to prevent this second functionalization step. nih.gov

Functionalization at C-2 of the Benzodiazole Ring

The C-2 position of the benzimidazole ring, situated between the two nitrogen atoms, is a primary site for introducing diverse substituents that significantly impact the molecule's properties. mdpi.com A multitude of synthetic methods target this position.

One of the most fundamental approaches is the condensation of o-phenylenediamines with various aldehydes, which directly installs a substituent at the C-2 position. researchgate.netdoi.org More advanced methods include the direct C-H functionalization of a pre-formed benzimidazole ring. For example, nickel-catalyzed decarboxylative acylation allows for the introduction of acyl groups. nih.gov Similarly, C-2 arylation can be achieved via palladium-catalyzed cross-coupling reactions. nih.gov

Functionalization can also be achieved by building the thiazole (B1198619) ring onto an existing aniline (B41778) derivative. The reaction of 2-iodoaniline (B362364) with thiourea (B124793) and various aldehydes, catalyzed by a ferromagnetic catalyst in water, provides an eco-friendly route to a wide range of C-2 substituted benzothiazoles. nih.gov The electronic effects of the substituents on the aldehyde starting material did not significantly affect the course of this particular reaction. nih.gov

Table 2: Selected Methods for C-2 Functionalization of Benzazoles This table is interactive. You can sort and filter the data.

| Benzazole Precursor | Reagent(s) | Type of Functionalization | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Benzothiazole | Acetonitrile (B52724) | Alkylation (Methylation) | Lithium t-butoxide | nih.gov |

| 2H-Benzothiazole | Aryl Methyl Ketones | Arylacylation | PIFA/KOH | nih.gov |

| Benzothiazole | Aryl-/Hetaryl Aldehydes | Arylation/Hetarylation | Cu(0)–Fe₃O₄@SiO₂/NH₂cel | nih.gov |

| 2-Iodoaniline | Thiourea, Aldehydes | One-pot C-2 Substitution | Ferromagnetic Cu(0) | nih.gov |

Fusion with Other Heterocyclic Rings (e.g., Pyrazole (B372694), Triazole, Thiazole)

Fusing the benzimidazole core with other heterocyclic systems creates rigid, polycyclic structures with unique electronic and steric properties. These fused systems are of great interest in materials science and medicinal chemistry.

Thiazole Fusion: Thiazolo[3,2-a]benzimidazoles are a well-studied class of fused heterocycles. nih.govresearchgate.net The most common synthetic route involves the reaction of 2-mercaptobenzimidazoles with α-haloketones. nih.govresearchgate.net This reaction proceeds through the formation of an acyclic thioether intermediate, which is then cyclized using reagents like polyphosphoric acid (PPA) or an acetic anhydride/pyridine mixture. nih.gov Alternative methods include reacting 2-mercaptobenzimidazole (B194830) with aliphatic or alicyclic ketones in an acidified acetic acid medium. researchgate.netbohrium.com Microwave-assisted synthesis has been developed as an efficient and green methodology for preparing these derivatives. researchgate.net

Pyrazole Fusion: Benzimidazole-pyrazole hybrids can be synthesized through several strategies. One approach involves a Claisen-Schmidt condensation of 2-acetylbenzimidazole (B97921) with aldehydes to form chalcone (B49325) intermediates. These chalcones are then cyclized with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield the pyrazole ring attached to the C-2 position of the benzimidazole. nih.gov Another method utilizes a 1,3-dipolar cycloaddition reaction between N-alkylated benzimidazolones and nitrilimine derivatives to construct the pyrazole ring. nih.gov

Triazole Fusion: The synthesis of 1,2,4-triazolo[4,3-a]benzimidazoles can be achieved by reacting 2-hydrazinobenzimidazole with reagents like carbon disulfide (CS₂). tandfonline.com The resulting intermediate can be further functionalized. For example, treatment with CS₂ in the presence of potassium hydroxide (B78521) and subsequent refluxing yields a 3-thioxo-1,2,4-triazolo[4,3-a]benzimidazole. tandfonline.com Multi-component reactions have also been employed, such as the condensation of 3-amino-1,2,4-triazole with dimedone and various aldehydes to create researchgate.netnih.govnih.govtriazolo/benzimidazolo quinazolinone derivatives. tandfonline.com

Table 3: Synthesis of Fused Benzimidazole Heterocyclic Systems This table is interactive. You can sort and filter the data.

| Fused Heterocycle | Starting Benzimidazole | Key Reagent(s) | Conditions/Catalyst | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]benzimidazole | 2-Mercaptobenzimidazole | α-Haloketones | PPA or Acetic Anhydride | nih.govresearchgate.net |

| Thiazolo[3,4-a]benzimidazole | Various | - | Microwave Irradiation | researchgate.net |

| Benzimidazole-Pyrazole | 2-Acetylbenzimidazole | Aldehydes, Hydrazine Hydrate | Claisen-Schmidt, then Cyclization | nih.gov |

Structure-Reactivity Relationships in Benzimidazole Chemistry

The chemical reactivity of the benzimidazole ring system is intrinsically linked to its structure, particularly the distribution of electron density and the nature of the substituents it bears. The benzimidazole moiety contains both an acidic N-H proton and a basic pyridine-type nitrogen, allowing it to react with both electrophiles and nucleophiles. Electrophilic substitution typically occurs on the benzene ring, favoring positions 5 and 6, while nucleophilic attack is often directed at the C-2 position. youtube.com

Influence of Substituents on Electronic Properties and Reactivity Profiles

Substituents play a critical role in modulating the electronic landscape of the benzimidazole core, thereby controlling its reactivity. This influence can be broadly categorized into electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -OH increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. sciepub.com Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens decrease the ring's electron density, making it more resistant to electrophiles but more susceptible to nucleophilic attack. sciepub.com

Computational studies using Density Functional Theory (DFT) have provided quantitative insights into these effects. The energies of the Highest Occupied Molecular Orbital (E(HOMO)) and Lowest Unoccupied Molecular Orbital (E(LUMO)) are key indicators of reactivity. A higher E(HOMO) value suggests a greater ability to donate electrons, making the molecule a better nucleophile. researchgate.net A lower E(LUMO) value indicates a greater ability to accept electrons, making it a better electrophile. researchgate.net Studies on substituted benzothiazoles showed that introducing a strong EWG like -NO₂ significantly lowered both E(HOMO) and E(LUMO) values, resulting in a smaller energy gap (E(gap)) and altering the molecule's electronic and optical properties. mdpi.comnih.gov

Reactivity Profiles: The electronic influence of substituents directly translates to chemical reactivity. For instance, the presence of EWGs on the benzene portion of the ring can increase the acidity of the C-2 proton, facilitating its deprotonation and subsequent functionalization. In contrast, EDGs can enhance the nucleophilicity of the pyridine-type nitrogen. The Hammett constant is often used to correlate the electronic effect of substituents with reaction rates and equilibrium constants. researchgate.net Studies have shown a good correlation between the acid dissociation constants (pKa) of the ionizable N-H group in benzimidazoles and Hammett parameters, demonstrating the predictable electronic influence of substituents. researchgate.net The introduction of substituents can also impact the stability and reactivity of intermediates in multi-step syntheses, as seen in the N-arylation reactions where EWGs can halt the reaction at the mono-substituted stage. nih.gov

Steric Effects of Substituents on Reaction Pathways

The reactivity of a heterocyclic compound is profoundly influenced by the steric and electronic nature of its substituents. In the case of 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole, the arrangement of the chloro and methyl groups is expected to play a significant role in directing reaction outcomes.

C4-Chloro and N1-Methyl Interaction: The chlorine atom at the C4 position is situated on the benzene ring, adjacent to the N1-methylated nitrogen of the imidazole (B134444) ring. This proximity likely creates considerable steric hindrance around the N1-position. This steric crowding would impede the approach of bulky reagents, potentially influencing N-alkylation or other reactions targeting the imidazole ring.

General Observations in Benzimidazole Synthesis: In broader benzimidazole synthesis, steric hindrance is a known factor. For instance, synthetic methods that are effective for creating sterically hindered products, such as using 2-naphthaldehyde (B31174) as a substrate, highlight the importance of overcoming spatial constraints in these reactions. umich.edu While this applies to the reaction partners, it underscores that steric bulk on the benzimidazole core itself is a critical consideration for synthetic planning. Studies on other substituted benzimidazoles have shown that substituents can significantly impact molecular properties and, by extension, reactivity. researchgate.net

This compound as a Synthetic Intermediate

Benzimidazoles are widely recognized as "privileged structures" in medicinal chemistry and serve as crucial intermediates in the synthesis of a vast array of functional molecules. umich.edunih.govacs.org Dichlorinated benzimidazoles, in particular, are versatile precursors due to the reactivity of the chloro substituents, which allows for further molecular elaboration.

Role as a Building Block for Complex Heterocyclic Structures

The primary value of this compound as a synthetic building block would lie in the selective reactivity of its two chlorine atoms. The C2-chloro group, being part of the electron-deficient imidazole ring, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides) at this position to construct more complex heterocyclic systems.

While direct examples using the 2,4-dichloro-1-methyl isomer are scarce, the utility of related dichlorobenzimidazoles is well-documented. For instance, 5,6-dichlorobenzimidazole derivatives are key intermediates in the synthesis of potent anti-cancer agents. nih.gov This highlights the general strategy of using a dichlorinated benzimidazole core to build complex, biologically active molecules. Similarly, benzimidazole-triazole hybrids have been synthesized from substituted benzimidazoles, demonstrating their role as foundational scaffolds for creating novel antifungal agents. nih.gov

The N1-methyl group in the target compound serves to block that nitrogen from further reaction (such as alkylation) and can provide improved solubility in organic solvents, which is a valuable property for a synthetic intermediate.

Table 1: Examples of Complex Heterocycles Synthesized from Substituted Benzimidazole Building Blocks

| Starting Benzimidazole Derivative | Resulting Complex Heterocycle Class | Potential Application | Reference |

| 5,6-Dichloro-1H-benzo[d]imidazole | 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAF Kinase Inhibitors | nih.gov |

| (2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 1,2-Disubstituted Benzimidazoles | Pharmaceutical Scaffolds | nih.gov |

| 5-Cyano-1H-benz[d]imidazole derivative | Benzimidazole-1,2,4-triazole Hybrids | Antifungal Agents | nih.gov |

| 2-(1H-benzimidazole-2-yl)-phenol | Metal-Benzimidazole Complexes (Cu, Zn, Ni, Ag) | Anti-cancer Agents | nih.gov |

| 2,4-dichlorophenyl-1H-benzo[d]imidazole derivative | Benzimidazole-Oxadiazole/Triazole Hybrids | Antifungal Agents | nih.gov |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. youtube.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.

There are no specific reports of this compound being used in MCRs. However, its structure lends itself to potential inclusion in such reaction schemes. The reactive C2-chloro group could participate as an electrophilic component in a one-pot sequence.

For example, a hypothetical MCR could involve the initial substitution of the C2-chlorine by a nucleophile, which then participates in a subsequent intramolecular or intermolecular reaction with other components present in the reaction mixture. The principles for such a reaction can be seen in copper-catalyzed three-component couplings used to prepare 1,2-substituted benzimidazoles, where an o-haloaniline, an amine, and a formyl source react together to build the benzimidazole core in one pot. nih.gov While this is a synthesis of the ring rather than a reaction from it, it illustrates the MCR strategy. A plausible scenario would be a Ugi-type or Passerini-type reaction where one of the components is a derivative made in situ from the title compound.

Table 2: Selected Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Number of Components | Resulting Heterocycle Type | General Principle |

| Ugi Reaction | 4 | α-Acylamino Amides (often precursors to heterocycles) | A ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid combine. |

| Hantzsch Dihydropyridine Synthesis | 4 or 3 | Dihydropyridines | An aldehyde, ammonia (B1221849) (or an amine), and two equivalents of a β-ketoester react. |

| Biginelli Reaction | 3 | Dihydropyrimidinones | An aldehyde, a β-ketoester, and urea (B33335) (or thiourea) condense. |

| Passerini Reaction | 3 | α-Acyloxy Carboxamides | A carboxylic acid, a ketone/aldehyde, and an isocyanide react. |

Advanced Chemical Applications and Functional Materials Development

Coordination Chemistry of Benzodiazole Ligands

The presence of nitrogen atoms in the benzodiazole ring system makes these compounds excellent candidates for ligands in coordination chemistry. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming stable metal complexes. The electronic and steric properties of the benzodiazole ligand can be fine-tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

While extensive research exists on the coordination chemistry of benzimidazole (B57391) and its derivatives with various transition metals researchgate.netresearchgate.netbohrium.comjocpr.comnih.gov, specific studies detailing the synthesis and characterization of metal complexes with 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole as a ligand are not extensively documented in publicly available literature. However, the general methodology for synthesizing such complexes typically involves the reaction of the benzodiazole ligand with a suitable metal salt in an appropriate solvent.

The characterization of these hypothetical complexes would involve a suite of analytical techniques to confirm their formation and elucidate their properties.

Table 1: Hypothetical Analytical Characterization of Metal Complexes of this compound

| Analytical Technique | Purpose | Expected Information |

| Elemental Analysis | To determine the elemental composition of the complex. | Confirmation of the metal-to-ligand ratio. |

| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. researchgate.net | To understand if the anions are coordinated to the metal ion or are present as counter-ions. |

| Magnetic Susceptibility | To determine the magnetic properties of the complex. | To infer the geometry of the metal center (e.g., octahedral, tetrahedral, square planar). |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the C=N and other relevant bonds upon coordination to the metal. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | To understand the d-d transitions of the metal ion and charge transfer bands, providing information about the coordination environment. |

| NMR Spectroscopy (¹H, ¹³C) | To elucidate the structure of the complex in solution. | Shifts in the proton and carbon signals of the ligand upon coordination. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. | To obtain bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov |

Spectroscopic and Structural Analysis of Coordination Compounds

The spectroscopic analysis of metal complexes of This compound would provide crucial insights into their structure and bonding. In the FT-IR spectrum, a shift in the ν(C=N) stretching vibration to a lower or higher frequency upon complexation would indicate the involvement of the imine nitrogen in coordination.

UV-Vis spectroscopy would reveal information about the electronic transitions and the geometry of the coordination sphere. For instance, the position and intensity of d-d transition bands can help distinguish between different coordination geometries.

Single-crystal X-ray diffraction analysis would provide unambiguous structural information, including the coordination number of the metal, the geometry of the complex, and the specific atoms of the benzodiazole ligand that are bonded to the metal ion. researchgate.net

Investigating Ligand-Metal Interactions and Coordination Modes

Benzodiazole ligands can coordinate to metal ions in a monodentate or bidentate fashion. In the case of This compound , monodentate coordination through one of the nitrogen atoms is most likely. The presence of the methyl group at the N1 position and the chloro substituents on the benzene (B151609) ring would influence the steric and electronic environment around the coordination sites, thereby affecting the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the chlorine atoms would decrease the basicity of the nitrogen atoms, potentially leading to weaker ligand-metal bonds compared to unsubstituted benzimidazoles.

Applications in Organic Reaction Development

The unique structural features of benzodiazole derivatives also make them interesting candidates for applications in organic synthesis, either as catalysts or as building blocks for novel reagents.

Use as Catalysts or Organocatalysts (if applicable)

While there is growing interest in the use of imidazole (B134444) and benzimidazole derivatives as organocatalysts core.ac.ukias.ac.in, there is no specific information in the available literature on the use of This compound as a catalyst or organocatalyst. The basic nitrogen atoms in the benzodiazole ring could potentially act as a Brønsted or Lewis base to activate substrates in organic reactions. Furthermore, metal complexes derived from this ligand could exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. However, this remains a hypothetical application that requires experimental validation.

Development of Novel Reagents

The reactivity of the chloro-substituents on the benzene ring of This compound could be exploited for the development of novel reagents. For example, these chloro groups could potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. This could lead to the synthesis of a library of new benzodiazole derivatives with tailored properties for specific applications in materials science or medicinal chemistry. The development of such novel reagents from this specific compound is an area that warrants further investigation.

Research on Materials Science Applications of this compound Remains Undocumented

Despite a comprehensive search of available scientific literature and databases, no specific research or data has been found regarding the advanced chemical applications or materials science properties of the chemical compound this compound.

The investigation sought to uncover detailed research findings, particularly concerning its potential use in materials science, such as in the development of non-linear optical (NLO) materials. However, the search yielded no theoretical or experimental studies focused on this specific compound.

While the broader class of benzimidazole derivatives has been a subject of interest in materials science for their potential in various applications, including as NLO materials, fluorescent materials, and in electronic devices, information directly pertaining to the 2,4-dichloro-1-methyl substituted variant is absent from the reviewed sources. rsc.orgnih.govias.ac.in Benzimidazoles, which are bicyclic heterocyclic aromatic compounds, are known for their versatile properties, often stemming from their structural similarity to purines. rsc.orgnih.govnih.gov

Studies on other substituted benzimidazoles have explored how different functional groups can influence their electronic and optical properties. nih.govias.ac.in For instance, the introduction of electron-donating or electron-withdrawing groups can be a strategy to tune the NLO response of a molecule. However, without specific studies on this compound, any discussion of its potential in materials science would be purely speculative and would not adhere to the required scientifically accurate and substantiated content.

The synthesis of various benzimidazole derivatives has been widely reported, often through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.orgacs.org These synthetic routes allow for the creation of a wide library of substituted benzimidazoles for various applications, primarily in medicinal chemistry. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, a related benzodiazole derivative was synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization (water-ethanol mixture), yielding 65% . Key parameters include solvent choice, reaction time, and temperature control during cooling to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, while mass spectrometry (MS) validates molecular weight. Melting point analysis (e.g., 141–143°C for a structurally similar compound ) and X-ray crystallography (as applied to 2-Chloromethyl-1-methyl-1,3-benzimidazole ) provide additional structural confirmation. Prioritize aromatic proton signals in NMR (δ 7.0–8.5 ppm for dichlorophenyl groups) and chlorine isotope patterns in MS.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential inhalation hazards . Avoid skin contact and ensure waste is neutralized before disposal. For structurally related chlorinated compounds, storage under inert atmospheres (e.g., N₂) at 4°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can substituent positioning (e.g., 2,4-dichloro vs. para-substituted analogs) influence the reactivity and biological activity of benzodiazole derivatives?

- Methodological Answer : Substituent effects can be studied via comparative synthesis and computational modeling. For instance, 2-(4-fluorophenyl)-1H-benzimidazole exhibits distinct melting points (255–257°C) and logP values (3.37) compared to dichloro-substituted analogs , suggesting steric and electronic impacts. Biological assays (e.g., antimicrobial testing) should control for purity (>97% by HPLC) and solubility (using DMSO/ethanol vehicles) to isolate substituent-specific effects .

Q. What strategies resolve contradictions in reported biological activities or physicochemical properties of this compound across studies?

- Methodological Answer : Cross-validate data using orthogonal methods (e.g., LC-MS for purity, differential scanning calorimetry for thermal stability). If bioactivity discrepancies arise, reassess assay conditions (e.g., cell line variability, compound stability in media). For example, iterative data analysis frameworks from qualitative research emphasize triangulating spectroscopic, chromatographic, and biological datasets .

Q. How can researchers design experiments to probe the mechanism of action of this compound in antimicrobial studies?

- Methodological Answer : Combine minimum inhibitory concentration (MIC) assays with proteomic or transcriptomic profiling to identify target pathways. For related triazole derivatives, antibacterial activity correlated with membrane disruption, validated via electron microscopy and ATPase inhibition assays . Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects.

Q. What advanced purification techniques improve the yield and scalability of this compound synthesis?

- Methodological Answer : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) effectively isolates impurities. For scale-up, consider catalytic methods (e.g., Pd-mediated coupling for halogen retention) or recrystallization in mixed solvents (e.g., ethanol-water ). Monitor reaction progress via TLC and optimize stoichiometry to reduce byproducts.

Data Management and Ethical Considerations

Q. How can researchers balance open data sharing with privacy concerns when publishing studies involving this compound derivatives?

- Methodological Answer : De-identify datasets by removing proprietary synthesis details while disclosing spectral and analytical data. Follow guidelines for "de facto anonymization," such as aggregating biological results or using pseudonyms for novel intermediates. Consult institutional review boards for compliance with data protection laws (e.g., GDPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.